4-ethoxy-3-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a complex organic compound with the molecular formula C20H25FN2O3S This compound features a unique combination of functional groups, including an ethoxy group, a fluoro substituent, a pyrrolidinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzenesulfonamide derivative and introduce the ethoxy and fluoro substituents through electrophilic aromatic substitution reactions. The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine as the nucleophile. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-(4-(pyrrolidin-1-yl)phenyl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-(4-(piperidin-1-yl)phenethyl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-(4-(morpholin-1-yl)phenethyl)benzenesulfonamide
Uniqueness
4-ethoxy-3-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, enhances its potential as a bioactive compound, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-2-26-20-10-9-18(15-19(20)21)27(24,25)22-12-11-16-5-7-17(8-6-16)23-13-3-4-14-23/h5-10,15,22H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAGGITJZMYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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